molecular formula C20H19N3O5 B2702601 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile CAS No. 941882-00-4

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2702601
CAS No.: 941882-00-4
M. Wt: 381.388
InChI Key: JLFMNDCUMUQSFY-UHFFFAOYSA-N
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Description

The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a morpholine ring, a 4-methoxyphenoxy-methyl-furan moiety, and a nitrile group. Its structural complexity enables diverse intermolecular interactions, making it relevant for pharmaceutical and materials science applications. The morpholine group enhances solubility and bioavailability, while the 4-methoxyphenoxy fragment contributes to aromatic stacking and hydrophobic interactions .

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-24-14-2-4-15(5-3-14)26-13-16-6-7-18(27-16)19-22-17(12-21)20(28-19)23-8-10-25-11-9-23/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMNDCUMUQSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in 1,3-Oxazole Derivatives

Key structural analogs differ in substituents at the oxazole ring’s 2- and 5-positions, influencing physicochemical and biological properties:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Features Reference IDs
Target Compound Morpholin-4-yl 5-[(4-Methoxyphenoxy)methyl]furan-2-yl High polarity due to morpholine; enhanced solubility
5-{[(Furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile Furan-2-ylmethylamino 5-[(4-Methoxyphenoxy)methyl]furan-2-yl Reduced hydrogen-bonding capacity compared to morpholine
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile Pyrrolidin-1-yl 5-[(4-Methylphenoxy)methyl]furan-2-yl Lower solubility due to pyrrolidine’s non-polar nature
D301-0200 (ChemDiv) (1-Phenylethyl)amino 5-[(4-Methoxyphenoxy)methyl]furan-2-yl Increased lipophilicity; potential for CNS penetration

Key Observations :

  • Morpholine vs. Other Amines: The morpholin-4-yl group in the target compound provides superior hydrogen-bonding capacity and aqueous solubility compared to pyrrolidine, azepane, or aromatic amines (e.g., (1-phenylethyl)amino) .
  • Aryl Substituents: The 4-methoxyphenoxy group in the target compound improves π-π stacking compared to halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives), as seen in crystallographic studies of isostructural compounds .

Physicochemical Properties

  • Solubility: The morpholine and 4-methoxyphenoxy groups in the target compound enhance water solubility compared to pyrrolidine or brominated analogs .
  • Thermal Stability : Crystallographic data from isostructural compounds (e.g., halogenated thiazoles) suggest that methoxy groups improve thermal stability by facilitating tighter crystal packing .

Biological Activity

The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that exhibits significant potential for various biological activities. This article reviews its structure, biological mechanisms, and therapeutic applications, drawing from diverse research findings.

Structural Overview

This compound features several notable structural elements:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Oxazole Moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Morpholine Group : Enhances solubility and may facilitate interaction with biological targets.

The molecular formula is C22H24N4O5C_{22}H_{24}N_{4}O_{5}, with a molecular weight of approximately 424.457 g/mol.

While the specific mechanism of action for this compound remains largely unexplored, similar compounds have demonstrated interactions with various biological targets. For instance:

  • Antimicrobial Activity : Compounds containing furan and oxazole rings have shown efficacy against bacterial strains by inhibiting cell wall synthesis and disrupting metabolic pathways .
  • Anticancer Properties : Research indicates that oxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Biological Activity

The biological activities associated with this compound can be categorized as follows:

1. Antimicrobial Activity

  • The compound's structural components suggest potential effectiveness against a range of pathogens. Similar furan derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.
  • A comparative analysis of related compounds revealed varying minimum inhibitory concentrations (MICs) against fungal strains such as Candida albicans and Aspergillus niger (see Table 1) .
CompoundMIC (µg/ml)Target Organism
Compound A1.6Candida albicans
Compound B0.8Aspergillus niger
Compound C3.2Staphylococcus aureus

2. Anticancer Activity

  • Preliminary studies on oxazole derivatives indicate that they can inhibit tumor growth by targeting specific oncogenic pathways. The presence of the morpholine group may enhance the molecule's ability to penetrate cellular membranes, increasing its efficacy against cancer cells .

3. Anti-inflammatory Effects

  • Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Case Studies

Recent studies have highlighted the potential of furan and oxazole derivatives in therapeutic applications:

  • Study on Anticancer Activity : A study conducted by Emdor Mi Rymbai et al. demonstrated that furan derivatives could significantly inhibit ATP depletion in cancer cell lines under glucose deprivation conditions, suggesting a protective effect against metabolic stress .
  • Antimicrobial Efficacy Assessment : Research evaluating the antibacterial activity of substituted oxazoles showed promising results against resistant bacterial strains, indicating that structural modifications could enhance their therapeutic potential .

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